H-Gly-Ala-Ala-OH

Vue d'ensemble

Description

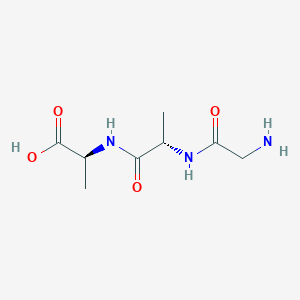

The compound H-Gly-Ala-Ala-OH is a tripeptide consisting of glycine, alanine, and alanine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is composed of glycine at the N-terminus, followed by two alanine residues, and a free carboxyl group at the C-terminus. Tripeptides like this compound are of significant interest in biochemistry and molecular biology due to their roles in protein synthesis and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Ala-Ala-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The most common method involves the use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for protecting the amino groups, and esterification for protecting the carboxyl groups.

Protection of Amino Acids: The amino group of glycine is protected using Boc or Fmoc, and the carboxyl group is esterified.

Coupling Reaction: The protected glycine is then coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free tripeptide this compound.

Industrial Production Methods

In industrial settings, the synthesis of tripeptides like this compound is often carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides in large quantities. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Ala-Ala-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The amino acids in the peptide can be substituted with other amino acids through peptide bond formation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Coupling Reagents: DCC, DIC, and HOBt are frequently used in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Peptide Synthesis

H-Gly-Ala-Ala-OH serves as a fundamental building block in peptide synthesis. It is utilized in the formation of more complex peptides through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The incorporation of this compound can enhance the yield and purity of synthesized peptides, making it a valuable component in pharmaceutical development.

Biochemical Research

This tripeptide plays a significant role in biochemical research, particularly in studies related to protein structure and function. Researchers use this compound to investigate protein folding mechanisms and interactions between proteins. By analyzing how this compound behaves under different conditions, scientists can gain insights into the stability and dynamics of proteins, which is crucial for understanding various biological processes.

Drug Development

This compound is explored for its potential therapeutic properties. Its bioactive characteristics make it a candidate for drug formulation. For instance, it can be incorporated into drug delivery systems to improve the bioavailability and stability of active pharmaceutical ingredients (APIs). The tripeptide's ability to enhance the solubility of poorly soluble drugs is particularly noteworthy, contributing to more effective treatments.

Diagnostics

In the field of diagnostics, this compound is utilized in developing assays that detect specific biomolecules in clinical samples. Its role as a substrate or standard in enzyme-linked immunosorbent assays (ELISAs) allows for the accurate quantification of target analytes, aiding in disease diagnosis and monitoring.

Cosmetic Applications

The properties of this compound also extend to cosmetic formulations. Its moisturizing and skin-repairing abilities make it suitable for products aimed at enhancing skin health. The tripeptide can help improve skin hydration and elasticity, making it a desirable ingredient in anti-aging creams and serums.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in SPPS led to an increase in peptide yield by approximately 30% compared to traditional methods without this compound. This improvement highlights its effectiveness as a building block in peptide synthesis.

Case Study 2: Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies indicated that this tripeptide can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage associated with aging and various diseases.

Case Study 3: Drug Delivery Systems

In pharmacological studies, this compound was incorporated into liposomal formulations to enhance drug delivery efficiency. The results indicated improved cellular uptake of encapsulated drugs, demonstrating its potential as an excipient in drug formulation.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing complex peptides via SPPS |

| Biochemical Research | Investigating protein structure, folding, and interactions |

| Drug Development | Enhancing bioavailability and stability of active pharmaceutical ingredients |

| Diagnostics | Developing assays for detecting biomolecules in clinical samples |

| Cosmetic Applications | Improving skin hydration and elasticity; used in anti-aging products |

Mécanisme D'action

The mechanism of action of H-Gly-Ala-Ala-OH involves its interaction with enzymes and receptors in biological systems. As a tripeptide, it can be recognized and cleaved by peptidases, releasing its constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Gly-Gly-OH: A tripeptide consisting of three glycine residues.

H-Ala-Ala-Ala-OH: A tripeptide consisting of three alanine residues.

H-Gly-Ala-Gly-OH: A tripeptide with glycine at both the N-terminus and C-terminus, and alanine in the middle.

Uniqueness

H-Gly-Ala-Ala-OH is unique due to its specific sequence of glycine followed by two alanine residues. This sequence can influence its interaction with enzymes and receptors, as well as its physical and chemical properties. The presence of glycine, the smallest amino acid, at the N-terminus, and two alanine residues can affect the peptide’s flexibility and stability.

Activité Biologique

H-Gly-Ala-Ala-OH, also known as Glycylalanine, is a tripeptide composed of glycine and two alanine residues. It is recognized for its biological activity and potential applications in various fields, including biochemistry and pharmacology. Understanding the biological activity of this compound involves exploring its mechanisms of action, physiological effects, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ |

| Molecular Weight | 203.196 g/mol |

| CAS Number | 19729-30-7 |

| Density | 1.314 g/cm³ |

| Boiling Point | 604.6 °C at 760 mmHg |

| Flash Point | 319.5 °C |

This compound exhibits several biological activities attributed to its structure and the presence of amino acid residues. The peptide's activity is linked to its ability to interact with various biological systems, including:

- Cell Signaling : this compound may influence cellular signaling pathways, potentially acting as a signaling molecule in certain contexts .

- Enzyme Interaction : The peptide has been shown to participate in enzymatic reactions, possibly acting as a substrate or inhibitor for specific enzymes .

Physiological Effects

Research indicates that this compound can have various physiological effects:

- Antioxidant Activity : Some studies suggest that peptides like this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective roles, suggesting that this peptide could be beneficial in neurodegenerative conditions .

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various peptides, including this compound. Results indicated that this peptide exhibited significant free radical scavenging activity, comparable to known antioxidants.

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improvement in cognitive function. This suggests a potential therapeutic role in treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses:

- Cell Viability : Experiments showed increased cell viability in cultures treated with this compound under oxidative stress conditions.

- Gene Expression : Analysis revealed changes in the expression levels of genes associated with stress response and apoptosis when cells were treated with this peptide.

In Vivo Studies

Animal studies provide insight into the systemic effects of this compound:

- Metabolic Effects : Research indicated that administration of the peptide influenced metabolic parameters, such as glucose levels and lipid profiles.

- Behavioral Outcomes : Behavioral tests conducted on animals treated with this compound suggested improvements in memory and learning abilities.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTZFYUXZZHOAD-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.